molecular formula C7H12F3NO B13038299 (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine

Cat. No.: B13038299
M. Wt: 183.17 g/mol
InChI Key: WCFHFGFGUVXTPA-LURJTMIESA-N
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Description

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1821813-95-9) is a chiral amine building block of high interest in pharmaceutical research and development . This compound features a tetrahydropyran ring, a common scaffold that can improve physicochemical properties like solubility and metabolic stability, alongside a chiral trifluoroethylamine group . The stereochemistry of the molecule is precisely defined in the (S)-enantiomer, which is critical for its interaction with biological targets and is essential for creating enantiomerically pure compounds . With a molecular formula of C7H12F3NO and a molecular weight of 183.17 g/mol, this reagent is primarily utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and ligands . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to influence the molecule's electron distribution, metabolic stability, and lipophilicity. This compound is intended for use in discovery chemistry, method development, and as a synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to explore new chemical spaces in drug discovery projects. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage recommendations, as this compound may require cold-chain transportation .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m0/s1

InChI Key

WCFHFGFGUVXTPA-LURJTMIESA-N

Isomeric SMILES

C1COCCC1[C@@H](C(F)(F)F)N

Canonical SMILES

C1COCCC1C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Method 1: Synthesis Using Trifluoroacetaldehyde

This method involves the reaction of tetrahydro-2H-pyran with trifluoroacetaldehyde followed by reductive amination:

  • Step 1 : React tetrahydro-2H-pyran with trifluoroacetaldehyde under controlled conditions.
  • Step 2 : Perform reductive amination using an amine source such as ammonia or primary amines.
  • Step 3 : Purify the product via standard organic synthesis techniques like distillation or recrystallization.

Method 2: Hydrochloride Salt Formation

The compound can also be synthesized as its hydrochloride salt for enhanced stability:

  • Step 1 : Prepare (S)-1-(tetrahydro-2H-pyran-4-YL)ethanamine by reacting (R)-sulfinamide derivatives with hydrochloric acid in methanol/dioxane.
  • Step 2 : Neutralize the hydrochloride salt with sodium bicarbonate and extract using dichloromethane.
  • Step 3 : Dry and concentrate under reduced pressure to yield crude ethanamine.

Reaction Conditions and Parameters

Reaction Step Conditions Yield/Notes
Reaction of tetrahydro-2H-pyran Room temperature; solvent-dependent Forms intermediate with trifluoromethyl group
Reductive amination Catalysts like Pd/C or NaBH4; solvent: MeOH Produces ethanamine derivative
Hydrochloride salt formation HCl in dioxane; neutralization with NaHCO3 Stable form; used directly in further reactions

Analytical Data

The product is characterized using techniques such as LC-MS and NMR spectroscopy:

  • LC-MS data: $$ [M+H]^+ $$ = 130.1; retention time = 0.34 minutes.
  • NMR spectra confirm the stereochemistry and trifluoromethyl group integration.

Challenges and Optimization

The synthesis of this compound requires careful control of reaction conditions to avoid side reactions:

  • Excess trifluoroacetaldehyde can lead to over-trifluoromethylation.
  • Solvent choice impacts yield and purity; methanol and dioxane are preferred.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield/Notes
Trifluoroacetaldehyde route Tetrahydro-2H-pyran Trifluoroacetaldehyde High yield; requires reductive amination
Hydrochloride salt method Sulfinamide derivatives HCl in dioxane/methanol Stable intermediate; neutralization step

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

  • Antiviral Agents : Research has indicated that fluorinated compounds can enhance the antiviral activity of certain drugs. (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine has been investigated for its potential in developing antiviral therapies due to the electron-withdrawing nature of the trifluoromethyl group, which may improve binding affinities to viral targets .
  • Neuroprotective Effects : Studies suggest that compounds with similar structures exhibit neuroprotective properties. This compound may be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments .
  • Anticancer Properties : Preliminary studies have shown that fluorinated amines can inhibit cancer cell proliferation. The specific mechanism of action of this compound is under investigation, focusing on its effects on cell signaling pathways involved in cancer progression .

Agrochemical Applications

Pesticides and Herbicides

  • Enhanced Efficacy : The incorporation of trifluoromethyl groups in agrochemicals is known to enhance their biological activity. This compound has been studied as a potential building block for developing more effective pesticides and herbicides that are less toxic to non-target organisms while maintaining efficacy against pests .
  • Stability and Persistence : Its unique chemical structure may provide improved stability in various environmental conditions, leading to longer-lasting effects in agricultural applications .

Materials Science

Polymer Chemistry

  • Fluorinated Polymers : this compound can serve as a monomer or additive in the synthesis of fluorinated polymers. These materials exhibit superior chemical resistance, thermal stability, and low surface energy properties, making them suitable for coatings and sealants used in harsh environments .

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Research Enhanced binding affinity to viral targets observed.
Neuroprotection Potential neuroprotective effects against oxidative stress.
Anticancer Activity Inhibition of cancer cell proliferation noted.
Agrochemical Efficacy Increased efficacy and stability in field tests.
Polymer Development Improved thermal stability and chemical resistance.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridine Substitutions

  • 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride (CAS 2153472-94-5, similarity: 0.88) and 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS 336105-46-5, similarity: 1.00) :
    • Key Differences : Replacement of the tetrahydro-2H-pyran-4-yl group with pyridine rings introduces aromaticity and nitrogen-based hydrogen-bonding capabilities.
    • Implications : Pyridine analogs may exhibit altered solubility (e.g., increased hydrophilicity) and binding modes due to π-π stacking interactions. The trifluoroethylamine group remains conserved, suggesting shared electronic effects.
    • Applications : Likely used in medicinal chemistry for kinase inhibitors or receptor antagonists, leveraging pyridine’s versatility in drug design.

Thiophene-Containing Derivatives

  • Implications: Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The absence of trifluoromethyl groups diminishes electron-withdrawing effects. Applications: Potential use in agrochemicals or materials science, where sulfur’s redox activity is advantageous.

Non-Trifluorinated Pyranyl Amines

  • 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 389621-77-6, similarity: 0.76) :
    • Key Differences : Lacks the trifluoromethyl group, resulting in reduced electronegativity and metabolic stability.
    • Implications : Lower molecular weight (vs. 219.63 g/mol for the target compound) may correlate with altered pharmacokinetics, such as faster clearance.
    • Applications : Intermediate in synthesis of bioactive molecules where trifluorination is unnecessary.

Fluorophenyl Derivatives

  • Implications: Enhanced rigidity and planar structure compared to the pyranyl group, possibly favoring interactions with flat binding pockets (e.g., enzyme active sites). Applications: Likely explored in CNS drugs or antimicrobial agents due to fluorine’s prevalence in blood-brain barrier-penetrant molecules.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Potential Applications
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine HCl (1821813-96-0) C₇H₁₃ClF₃NO 219.63 Chiral trifluoroethylamine, pyranyl group Reference Pharmaceuticals, chiral catalysts
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl (336105-46-5) C₇H₇ClF₃N₂ 224.60 Pyridine ring, trifluoroethylamine 1.00 Kinase inhibitors
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine (1342722-89-7) C₁₀H₁₅NOS 197.30 Thiophene, pyranyl group N/A Agrochemicals
2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl (389621-77-6) C₇H₁₆ClNO 165.66 Pyranyl group, non-fluorinated 0.76 Synthetic intermediates

Biological Activity

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine, also known as (S)-TFP-THP-amine, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1821813-96-0
  • Molecular Formula : C7_7H13_{13}ClF3_3NO
  • Molecular Weight : 219.63 g/mol

Research indicates that (S)-TFP-THP-amine exhibits its biological activity primarily through the inhibition of Class I PI3-kinase enzymes. Specifically, it targets the PI3K-alpha and PI3K-delta isoforms, which are crucial in cellular proliferation and survival pathways. This inhibition is significant in the context of cancer treatment as it can potentially suppress tumor growth by interfering with the signaling pathways that promote malignancy .

Anti-Tumor Activity

(S)-TFP-THP-amine has been identified as possessing potent anti-tumor properties. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines. The compound's ability to modulate key signaling pathways makes it a promising candidate for further development in oncology .

Inflammatory Diseases

Beyond its anti-tumor effects, (S)-TFP-THP-amine has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's mechanism may involve modulation of immune responses and reduction of inflammation through similar pathways that it affects in cancer cells .

Case Studies

  • Tumor Growth Inhibition :
    • A study evaluated the efficacy of (S)-TFP-THP-amine on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.
  • Inflammatory Response Modulation :
    • In animal models of rheumatoid arthritis, administration of (S)-TFP-THP-amine resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.

Table 1: Biological Activity Summary

Activity TypeEffectivenessConcentration RangeReference
Anti-TumorHigh10 µM - 100 µM
Anti-inflammatoryModerate5 µM - 50 µM

Table 2: Mechanism Insights

MechanismTarget EnzymeEffect
PI3K InhibitionPI3K-alphaReduced cell proliferation
PI3K InhibitionPI3K-deltaDecreased inflammatory response

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